molecular formula C12H19NO4 B011785 3-oxo-N-(2-oxooxolan-3-yl)octanamide CAS No. 106983-27-1

3-oxo-N-(2-oxooxolan-3-yl)octanamide

Cat. No. B011785
M. Wt: 241.28 g/mol
InChI Key: FXCMGCFNLNFLSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

  • Appearance : Likely a white powder .

Scientific Research Applications

1. Biotechnology and Bioprocess Engineering

  • Results/Outcomes :
    • Recombinant Escherichia coli expressing KaAhl effectively inhibited the plant pathogenicity of Erwinia carotovora for 72 hours .

2. Soft Rot Disease Control

  • Results/Outcomes :
    • Recombinant E. coli expressing KaAhl effectively inhibited E. carotovora pathogenicity .

3. Quorum Quenching

  • Results/Outcomes :
    • KaAhl effectively quenches AHL-mediated quorum sensing .

4. Bioluminescence Regulation

  • Results/Outcomes :
    • AHLs play a key role in bioluminescence regulation .

5. Biofilm Production

  • Results/Outcomes :
    • AHLs modulate biofilm production .

6. Virulence Factor Expression

  • Results/Outcomes :
    • AHLs contribute to bacterial virulence .

properties

IUPAC Name

3-oxo-N-(2-oxooxolan-3-yl)octanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-2-3-4-5-9(14)8-11(15)13-10-6-7-17-12(10)16/h10H,2-8H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCMGCFNLNFLSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403631
Record name N-(3X-Oxooctanoyl)-DL-homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-oxo-N-(2-oxooxolan-3-yl)octanamide

CAS RN

106983-27-1
Record name N-(3X-Oxooctanoyl)-DL-homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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